molecular formula C8H7FO3 B1333267 2-Fluoro-5-methoxybenzoic acid CAS No. 367-83-9

2-Fluoro-5-methoxybenzoic acid

Cat. No. B1333267
CAS RN: 367-83-9
M. Wt: 170.14 g/mol
InChI Key: REDSLTKMNCCQBC-UHFFFAOYSA-N
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Description

“2-Fluoro-5-methoxybenzoic acid” is an organic compound with the molecular formula C8H7FO3 and a molecular weight of 170.14 . It is used as an organic chemical synthesis intermediate .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-5-methoxybenzoic acid” consists of a benzene ring substituted with a fluoro group at position 2 and a methoxy group at position 5 . The carboxylic acid group is attached to the benzene ring. The SMILES string representation of the molecule is COc1ccc(F)c(c1)C(O)=O .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-5-methoxybenzoic acid” include a molecular weight of 170.14 and a solid form . It has a molar refractivity of 39.9±0.3 cm³, a polar surface area of 47 Ų, and a molar volume of 130.2±3.0 cm³ . More specific properties like melting point, boiling point, and solubility might be found in specialized chemical databases or safety data sheets.

Scientific Research Applications

Radioligand Synthesis for Brain Imaging

2-Fluoro-5-methoxybenzoic acid derivatives have been explored in the synthesis of radioligands. Vos and Slegers (1994) developed a procedure for synthesizing 4-(4-[11C]methoxyphenyl)-(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid, potentially for use as a radioligand in brain imaging, specifically targeting the GABA receptor (Vos & Slegers, 1994).

Insecticidal Activity

The compound's derivatives have also been evaluated for insecticidal activity. Mohan et al. (2004) synthesized some 1,3,4-oxadiazole derivatives containing a phenoxyfluorophenyl group, originating from 4-fluoro-3-phenoxybenzoic acid, and assessed their insecticidal activity against certain crop pests (Mohan et al., 2004).

Organic Synthesis and Liquid Crystals

In the field of organic chemistry, these derivatives are valuable in the synthesis of various organic compounds and liquid crystals. Nguyen et al. (2006) demonstrated the utility of 2-methoxybenzoic acid in directed ortho-metalation, useful for synthesizing various 3- and 6-substituted 2-methoxybenzoic acids (Nguyen et al., 2006). Furthermore, Li et al. (2010) synthesized 4-methoxybenzoate liquid crystals and studied their mesomorphic properties and fluoro-substitute effect (Li et al., 2010).

Potential PET Cancer Imaging Agents

Wang et al. (2006) explored the use of fluorinated 2-arylbenzothiazoles, including derivatives of 2-fluoro-5-methoxybenzoic acid, as potential PET cancer imaging agents. They demonstrated the synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles, which may be used in positron emission tomography (PET) for imaging tyrosine kinase in cancers (Wang et al., 2006).

Safety And Hazards

According to the safety data sheet, “2-Fluoro-5-methoxybenzoic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, contact with skin and eyes, and to use it only in a well-ventilated area .

properties

IUPAC Name

2-fluoro-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDSLTKMNCCQBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379091
Record name 2-Fluoro-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methoxybenzoic acid

CAS RN

367-83-9
Record name 2-Fluoro-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-methoxybenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The title compound was prepared according to a method reported by Hay and Blanchard [Canad. J. Chem. 43, 1306 (1965)]. In a three-necked round-bottom flask (1000 mL), equipped with a magnetic stirrer, thermometer, reflux condensor and a gas distribution tube, cobalt(II)acetate tetrahydrate (12.6 g; 51 mmol) was dissolved in glacial acetic acid (404 mL) by stirring. Commercial 4-fluoro-3-methylanisole (35.4, 252 mmol) and 33% HBr in acetic acid (10.1 mL; 51 mmol) were added and then the mixture was heated on an oil-bath to 90°-95° C. All the time a stream of oxygen was passed through the solution at a rate of about 660 mL/min. After 3 hours the reaction mixture was cooled to room temperature and then rotary evaporated to dryness.
Quantity
252 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
404 mL
Type
reactant
Reaction Step Three
Quantity
12.6 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-Fluoro-3-methylanisol (1.0 g, 7.1 mmol) was dissolved in a mixture of pyridine (16 mL) and water (32 mL). Potassium permanganate (3.4 g, 21 mmol) was added and the reaction mixture was refluxed for 3 h and then left at room temperature over night. After filtration and extraction with CH2Cl2 the aqueous phase was acidified with HCl precipitating the product (440 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a vigorously stirred mixture of 4-fluoro-3-methylanisole (12.0 g, 85.6 mmol) and pyridine (41.7 g, 527 mmol) in water (170 mL) at 50° C. was added portion-wise potassium permanganate (44.65 g, mmol) and then maintained at this temperature for 2 h. The resulting mixture was then allowed to cool to RT and allowed to stand overnight and then heated for a further 5 h at 50° C. Then the mixture was filtered over celite and then the residue was washed with sulfuric acid (conc. 100 mL). The combined filtrates were then half-evaporated and neutralised with potasssium carbonate. Then the mixture was washed with diethyl ether and then the aqueous layer was acidified with hydrochloric acid (conc.) and the product extracted with diethyl ether. The combined extracts were then dried over sodium sulphate. After filtration and evaporation the crude solid was recrystallised from 1,2,-dichloroethane to afford the title compound (4.4 g, 30%) as a light pink solid. MS m/e=168.9 (M−H).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
41.7 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
44.65 g
Type
reactant
Reaction Step Two
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Fluoro-5-methoxybenzoic acid
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2-Fluoro-5-methoxybenzoic acid

Citations

For This Compound
29
Citations
F Mongin, C Curty, E Marzi… - … : Online Journal of …, 2015 - pdfs.semanticscholar.org
2-, 3-and 4-substituted fluorobenzenes and 5-substituted 1, 3-difluorobenzenes were metalated with sec-butyllithium (LIS) and with lithium 2, 2, 6, 6-tetramethylpiperidide (LiTMP) under …
Number of citations: 17 pdfs.semanticscholar.org
M Konstantinidou, A Oun, P Pathak, B Zhang… - …, 2021 - Wiley Online Library
… We developed an alternative route, starting from the commercially available 4-amino-2-fluoro-5-methoxybenzoic acid (Scheme 2, middle). The initial substitution of the fluorine with a …
G Bononi, G Tonarini, G Poli, I Barravecchia… - European Journal of …, 2021 - Elsevier
… of reactions (Scheme 3): in fact, compound 1 was initially subjected to hydrolysis, then free amine 10 was condensed with commercially available 2-fluoro-5-methoxybenzoic acid, and …
Number of citations: 5 www.sciencedirect.com
AA Estrada, X Liu, C Baker-Glenn… - Journal of medicinal …, 2012 - ACS Publications
… )pyrimidin-2-ylamino)-2-fluoro-5-methoxybenzoic acid 62. The material (108 g) was used in … -(trifluoromethyl)pyrimidin-2-ylamino)-2-fluoro-5-methoxybenzoic acid (62, 108 g, 289 mmol) …
Number of citations: 148 pubs.acs.org
M Di Stefano, S Masoni, G Bononi, G Poli… - European Journal of …, 2023 - Elsevier
… solution of the appropriate commercially available or in-house synthesized benzoic acid (benzoic acid for 69a,b; 3-methoxybenzoic acid 73b for 74–81; 2-fluoro-5-methoxybenzoic acid …
Number of citations: 2 www.sciencedirect.com
GL Araldi, YW Hwang - Pharmaceuticals, 2023 - mdpi.com
… 1N HCl (pH = 3–4), and the formed precipitate was filtered, washed with n-pentane (2 × 50 mL), and dried under vacuum to yield 3,4-bis(benzyloxy)-2-fluoro-5-methoxybenzoic acid 3c (…
Number of citations: 2 www.mdpi.com
C Granchi, G Bononi, R Ferrisi, E Gori, G Mantini… - European journal of …, 2021 - Elsevier
… Hydrolysis of the N-acetyl group furnished free amine 51, which was reacted with the proper benzoic acid: 3-methoxybenzoic acid to obtain amide 52, 2-fluoro-5-methoxybenzoic acid to …
Number of citations: 22 www.sciencedirect.com
BL Hodous, SD Geuns-Meyer, PE Hughes… - Journal of medicinal …, 2007 - ACS Publications
… To 2-fluoro-5-methoxybenzoic acid (15.0 g, 88.2 mmol) were added HBr (150 mL, 49% aqueous) and glacial acetic acid (120 mL). A reflux condenser was attached and the mixture was …
Number of citations: 116 pubs.acs.org
EF DiMauro, S Altmann, LM Berry… - Journal of medicinal …, 2016 - ACS Publications
… 4-Bromo-2-fluoro-5-methoxybenzoic acid 51a was prepared from 49, following a sequence of saponification and bromination to provide intermediate 50, followed by per-methylation …
Number of citations: 40 pubs.acs.org
G Bononi, M Di Stefano, G Poli, G Ortore… - Journal of medicinal …, 2022 - ACS Publications
… hydrochlorides 27–30 were reacted with the properly substituted benzoic acids, which are 3-methoxybenzoic acid for compounds 31 and 37–39, 2-fluoro-5-methoxybenzoic acid for …
Number of citations: 6 pubs.acs.org

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